3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester
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Overview
Description
3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound with a unique structure that combines a pyrrolidine ring, an amino-ethylsulfanyl group, and a benzyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of pyrrolidine with 2-chloroethylamine hydrochloride to introduce the amino-ethylsulfanyl group. This intermediate is then reacted with benzyl chloroformate to form the benzyl ester. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester exerts its effects depends on its interaction with molecular targets. The amino-ethylsulfanyl group can interact with various enzymes or receptors, potentially modulating their activity. The benzyl ester moiety may also play a role in enhancing the compound’s bioavailability and stability.
Comparison with Similar Compounds
Similar Compounds
3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester instead of a benzyl ester.
2-(2-Amino-ethylsulfanyl)-pyrrolidine: Lacks the carboxylic acid and ester groups.
3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester instead of a benzyl ester.
Uniqueness
The presence of the benzyl ester in 3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester distinguishes it from other similar compounds. This moiety can influence the compound’s lipophilicity, making it more suitable for certain applications, particularly in medicinal chemistry where enhanced bioavailability is often desired.
Properties
IUPAC Name |
benzyl 3-(2-aminoethylsulfanyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c15-7-9-19-13-6-8-16(10-13)14(17)18-11-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETCXDAUKROERF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1SCCN)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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